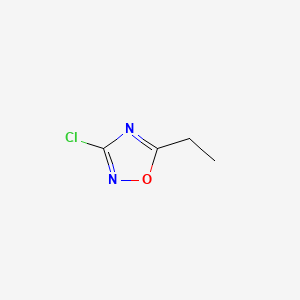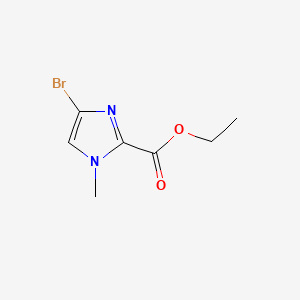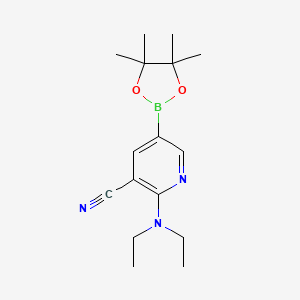
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate” is a chemical compound with the CAS Number: 1269461-73-5 . It has a linear formula of C16H13IO5 . The IUPAC name for this compound is methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The molecular weight of this compound is 412.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds related to "Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate" demonstrates its utility as an intermediate in the production of complex molecules. For instance, Crich and Rumthao (2004) discuss the synthesis of carbazomycin B, illustrating the compound's role in radical arylation processes that enable the formation of compounds with potential bioactivity Crich & Rumthao, 2004. Similarly, the work by Hong-xiang (2012) on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate highlights the compound's importance in creating natural product derivatives with various biological activities Hong-xiang, 2012.
Bioactivity and Application
The novel phenolic compounds identified in litchi (Litchi chinensis Sonn.) pericarp and their bioactivity evaluation underscore the potential health benefits of these substances, including antioxidant activities. Jiang et al. (2013) identify a new phenolic, 2-(2-hydroxyl-5-(methoxycarbonyl) phenoxy) benzoic acid, in litchi pericarp, demonstrating its significant antioxidant activity Jiang et al., 2013.
Advanced Materials and Extraction Techniques
The development of new materials and extraction techniques also benefits from the chemical properties of "Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate" derivatives. Fayazi and Ghanei-Motlagh (2017) discuss the application of a novel modified magnetic nanocomposite for the solid-phase extraction of thallium(I) ions, showcasing the compound's versatility in environmental monitoring and remediation Fayazi & Ghanei-Motlagh, 2017.
Photophysical Properties
The synthesis and study of photophysical properties of derivatives, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provide insights into the luminescence and quantum yield of these compounds, potentially informing the development of new optical materials and sensors Kim et al., 2021.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMPAVNFWOMSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735137 |
Source


|
| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate | |
CAS RN |
1269461-73-5 |
Source


|
| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)



![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)
